molecular formula C7H3F3N2S B13703015 3-Isothiocyanato-2-(trifluoromethyl)pyridine

3-Isothiocyanato-2-(trifluoromethyl)pyridine

Cat. No.: B13703015
M. Wt: 204.17 g/mol
InChI Key: UDNNMYDPFWXALM-UHFFFAOYSA-N
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Description

3-Isothiocyanato-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S It is a derivative of pyridine, characterized by the presence of an isothiocyanate group and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-2-(trifluoromethyl)pyridine typically involves the introduction of the isothiocyanate group to a pyridine derivative. One common method is the reaction of 2-amino-3-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 2-amino-3-(trifluoromethyl)pyridine

    Reagent: Thiophosgene (CSCl2)

    Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

3-Isothiocyanato-2-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-2-(trifluoromethyl)pyridine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isothiocyanato-2-chloropyridine
  • 3-Isothiocyanato-2-methylpyridine
  • 3-Isothiocyanato-2-phenylpyridine

Uniqueness

3-Isothiocyanato-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry and agrochemical applications, where enhanced bioavailability and resistance to metabolic degradation are desired.

Biological Activity

3-Isothiocyanato-2-(trifluoromethyl)pyridine is an organic compound notable for its unique structural features, particularly the isothiocyanate functional group and a trifluoromethyl substituent on a pyridine ring. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly in enzyme inhibition and protein modification studies.

Molecular Formula: C7_7H3_3F3_3N2_2S
Molecular Weight: 204.17 g/mol

The presence of the isothiocyanate group allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This reactivity is exploited in various biochemical applications, particularly in understanding enzyme mechanisms and developing potential therapeutic agents.

The mechanism of action for this compound primarily involves:

  • Covalent Bond Formation: The isothiocyanate group reacts with nucleophilic residues in proteins, modifying their active sites and potentially inhibiting enzyme activity.
  • Enzyme Inhibition: Studies have shown that this compound can effectively inhibit specific enzymes, which is critical for understanding biochemical pathways involved in various diseases.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity in several areas:

  • Enzyme Inhibition: It has been shown to inhibit enzymes by modifying their active sites through covalent bonding. This property is essential for the development of targeted therapies against diseases where enzyme activity plays a crucial role.
  • Protein Modification: The ability to modify protein structures through covalent bonding can lead to alterations in their function, making this compound a valuable tool in biochemical research aimed at understanding disease mechanisms.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound can significantly inhibit specific enzymes involved in cancer pathways. For instance, its interaction with androgen receptors has been explored as a potential therapeutic strategy against castration-resistant prostate cancer (CRPC) by downregulating AR signaling pathways .
  • Protein Interaction : The compound's ability to form covalent bonds with nucleophilic sites on proteins has been leveraged to study its effects on various cellular processes. It modifies target proteins, leading to changes in their biological activity, which is crucial for developing new therapeutic agents.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC7_7H3_3F3_3N2_2SEnzyme inhibition, protein modification
Phenethyl IsothiocyanateC9_9H9_9N2_2SAnti-cancer properties
SulforaphaneC6_6H11_11N3_3SAntioxidant, anti-cancer

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

3-isothiocyanato-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)6-5(12-4-13)2-1-3-11-6/h1-3H

InChI Key

UDNNMYDPFWXALM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)N=C=S

Origin of Product

United States

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